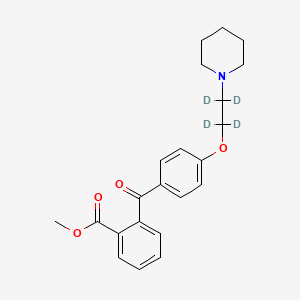
Pitofenone-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pitofenone-d4 is a deuterated compound of Pitofenone, which means that it contains deuterium atoms instead of hydrogen atoms. Pitofenone itself is a spasmolytic compound that inhibits the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This compound is used in various pharmaceutical applications due to its ability to relieve smooth muscle spasms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pitofenone-d4 involves the incorporation of deuterium atoms into the Pitofenone molecule. This can be achieved through several synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of deuterated benzoyl chloride with a deuterated piperidine derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired isotopic labeling .
化学反応の分析
Types of Reactions
Pitofenone-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
科学的研究の応用
Pitofenone-d4 is used extensively in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms to study the effects of isotopic substitution on reaction rates and pathways.
Biology: Employed in studies of enzyme kinetics and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects in treating smooth muscle spasms and other related conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
作用機序
Pitofenone-d4 exerts its effects by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the nervous system. By inhibiting this enzyme, this compound increases the levels of acetylcholine, leading to prolonged muscle relaxation and relief from spasms. The molecular targets include the active site of acetylcholinesterase, where this compound binds and prevents the breakdown of acetylcholine .
類似化合物との比較
Pitofenone-d4 is unique due to its deuterated nature, which provides distinct advantages in scientific research. Similar compounds include:
Pitofenone: The non-deuterated form, used for similar applications but lacks the isotopic labeling benefits.
Fenpiverinium: Another spasmolytic compound often used in combination with Pitofenone.
Metamizole: An analgesic and antipyretic compound used in combination with Pitofenone for enhanced therapeutic effects
This compound stands out due to its enhanced stability and unique isotopic properties, making it a valuable tool in various research and industrial applications.
特性
分子式 |
C22H25NO4 |
|---|---|
分子量 |
371.5 g/mol |
IUPAC名 |
methyl 2-[4-(1,1,2,2-tetradeuterio-2-piperidin-1-ylethoxy)benzoyl]benzoate |
InChI |
InChI=1S/C22H25NO4/c1-26-22(25)20-8-4-3-7-19(20)21(24)17-9-11-18(12-10-17)27-16-15-23-13-5-2-6-14-23/h3-4,7-12H,2,5-6,13-16H2,1H3/i15D2,16D2 |
InChIキー |
NZHMAQSCHUSSSJ-ONNKGWAKSA-N |
異性体SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)OC)N3CCCCC3 |
正規SMILES |
COC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)OCCN3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


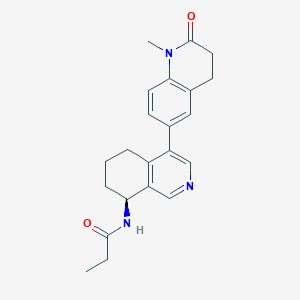
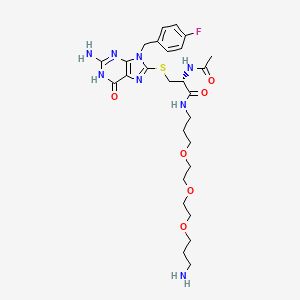
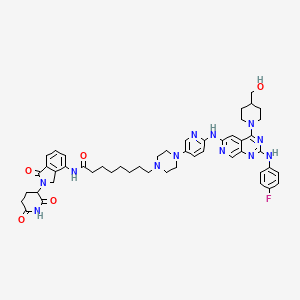
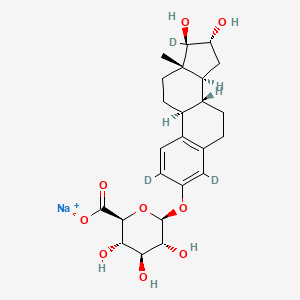
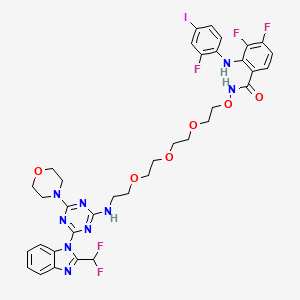

![[(E)-[1-(3,4-dichlorophenyl)-3-piperidin-1-ylpropylidene]amino]thiourea](/img/structure/B12409814.png)


![9-[[(2R,3R,4R)-6-carboxy-3,4,5-trihydroxy-3,4-dihydro-2H-pyran-2-yl]oxy]-1,7,14-trihydroxy-13-oxo-3-(2-oxopropyl)-5,6-dihydronaphtho[1,2-b]xanthene-2-carboxylic acid](/img/structure/B12409830.png)
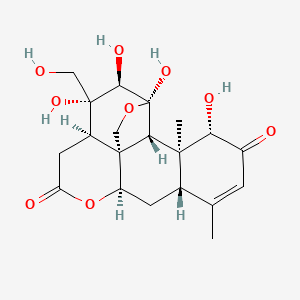
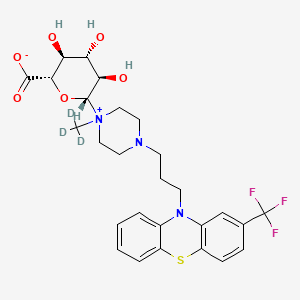
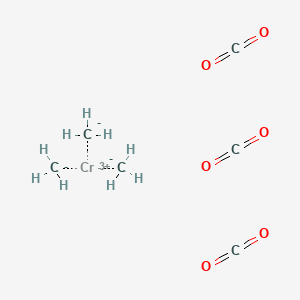
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12409848.png)
